molecular formula C14H22N4O B7155547 N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide

N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide

Cat. No.: B7155547
M. Wt: 262.35 g/mol
InChI Key: IPVWFHCFYVDLAM-UHFFFAOYSA-N
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Description

N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide is a chemical compound that features a pyrimidine ring substituted with dimethyl groups and a piperidine ring

Properties

IUPAC Name

N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-4-13(19)17-12-6-5-7-18(9-12)14-15-8-10(2)11(3)16-14/h8,12H,4-7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVWFHCFYVDLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCN(C1)C2=NC=C(C(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.

    Substitution with Dimethyl Groups: The pyrimidine ring is then substituted with dimethyl groups at specific positions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Biological Research: It is used in biological assays to study its effects on various biological pathways.

    Pharmaceuticals: The compound is explored for its potential use in pharmaceutical formulations.

    Industrial Applications: It may be used in the synthesis of other complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide is unique due to its specific substitution pattern on the pyrimidine and piperidine rings, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

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